VU 0361737 - 1161205-04-4

VU 0361737

Catalog Number: EVT-286680
CAS Number: 1161205-04-4
Molecular Formula: C13H11ClN2O2
Molecular Weight: 262.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU 0361737, also known as ML128, is a selective positive allosteric modulator at mGluR-4 (EC50 values are 240 and 110 nM at human and rat receptors respectively).
Synthesis Analysis

The synthesis of VU 0361737 involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. While specific synthetic routes may vary among laboratories, the general approach includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain requisite functional groups for further modification.
  2. Intermediate Formation: Key intermediates are synthesized through reactions such as nucleophilic substitutions or cyclizations.
  3. Final Coupling Reaction: The final step often involves a coupling reaction that combines the synthesized intermediates to form VU 0361737.

Technical details regarding the exact conditions (temperature, solvents, catalysts) and yields are often proprietary but can be found in specialized chemical literature or patents related to this compound.

Molecular Structure Analysis

VU 0361737 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with mGluR4. The molecular formula is C₁₈H₁₉N₃O₂S, and its structure can be represented as follows:

  • Molecular Weight: Approximately 341.42 g/mol
  • Key Functional Groups: Contains an amine group, a sulfonamide moiety, and aromatic rings which are crucial for its binding affinity.

The three-dimensional structure can be analyzed using computational chemistry software to predict its binding conformation and interactions with target receptors.

Chemical Reactions Analysis

VU 0361737 can undergo various chemical reactions relevant to its functionality as a positive allosteric modulator. These include:

  1. Binding Interactions: The primary reaction of interest is its binding to the allosteric site of mGluR4, which enhances receptor activity without directly activating it.
  2. Metabolic Stability: Studies on the metabolic pathways indicate potential transformations that may occur in biological systems, affecting its pharmacokinetics.

Detailed reaction mechanisms would require experimental data from studies examining the compound's behavior in vitro and in vivo.

Mechanism of Action

The mechanism of action for VU 0361737 involves its role as a positive allosteric modulator at mGluR4. Upon binding to the receptor:

  1. Allosteric Modulation: The compound binds to an allosteric site distinct from the orthosteric site where glutamate binds. This action alters receptor conformation.
  2. Enhanced Receptor Activity: As a result of this conformational change, there is an enhancement in receptor signaling pathways associated with neuroprotection and modulation of neurotransmitter release.

Data from pharmacological studies demonstrate that VU 0361737 increases glutamate-mediated signaling through mGluR4, potentially leading to therapeutic effects in conditions such as Parkinson's disease or anxiety disorders .

Physical and Chemical Properties Analysis

VU 0361737 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide; limited solubility in water.
  • Stability: The compound shows stability under normal laboratory conditions but should be protected from light and moisture.

These properties are critical for determining appropriate storage conditions and handling procedures in laboratory settings.

Applications

VU 0361737 is primarily utilized in scientific research focused on neurological disorders. Its applications include:

  • Neuroscience Research: Studying the role of metabotropic glutamate receptors in synaptic transmission and plasticity.
  • Drug Development: Investigating potential therapeutic benefits for conditions such as schizophrenia, anxiety disorders, and neurodegenerative diseases.
  • Pharmacological Studies: Evaluating receptor modulation effects on neurotransmitter systems.
Introduction to Metabotropic Glutamate Receptors (mGluRs) and Allosteric Modulation

Metabotropic glutamate receptors (mGluRs) belong to Class C G-protein-coupled receptors (GPCRs), distinguished by their large extracellular Venus flytrap domain (VFD) that binds glutamate and cysteine-rich domains (CRDs) essential for signal transduction [2] [9]. Unlike ionotropic glutamate receptors, mGluRs modulate synaptic transmission indirectly via intracellular signaling cascades, influencing neuronal excitability and synaptic plasticity [6]. These receptors function as obligate dimers, requiring dimerization for activation, with conformational changes in the VFD propagating through the transmembrane domain (TMD) to regulate G-protein coupling [2] [10].

Allosteric modulation offers advantages over orthosteric targeting by enabling subtype-selective receptor modulation while preserving endogenous glutamate signaling dynamics. Positive allosteric modulators (PAMs) bind within the receptor's TMD, stabilizing active conformations and enhancing glutamate efficacy without directly activating the receptor [2] [7]. This approach mitigates risks of receptor overactivation and reduces off-target effects [4].

Table 1: Classification of Metabotropic Glutamate Receptors

GroupReceptorsG-Protein CouplingPrimary Signaling PathwaysSynaptic Localization
Group ImGluR1, mGluR5Gq/11↑ Phospholipase C, ↑ IP3/DAG, ↑ Ca²⁺Postsynaptic
Group IImGluR2, mGluR3Gi/o↓ Adenylyl cyclase, ↓ cAMPPresynaptic/Postsynaptic
Group IIImGluR4, mGluR6/7/8Gi/o↓ Adenylyl cyclase, ↓ cAMPPredominantly presynaptic

Overview of mGluR Subtypes and Functional Classification

The eight mGluR subtypes are phylogenetically and functionally categorized into three groups:

  • Group I (mGluR1/5): Couple to Gαq, activating phospholipase C (PLC) and triggering inositol trisphosphate (IP3)-mediated calcium release and protein kinase C (PKC) activation. They localize postsynaptically, amplifying excitatory signals and modulating NMDAR activity [6] [9].
  • Group II (mGluR2/3): Signal via Gαi/o to inhibit adenylyl cyclase, reducing cAMP production. They regulate neurotransmitter release at presynaptic sites and dampen excitability [2] [6].
  • Group III (mGluR4/6/7/8): Also Gαi/o-coupled, they exert presynaptic inhibition of glutamate release. mGluR4 is widely expressed in the basal ganglia, cerebellum, and thalamus, serving as a critical brake on excitatory transmission [3] [10].

Role of mGluR4 in Neurological and Neuropsychiatric Disorders

mGluR4 is predominantly localized to presynaptic terminals in corticostriatal, thalamocortical, and cerebellar pathways. Immunoelectron microscopy studies reveal that ~73% of striatal vGluT1-positive (corticostriatal) terminals express mGluR4, where it inhibits glutamate release [3]. Notably, these terminals preferentially synapse onto striatal indirect pathway neurons (D1 receptor-negative), which are hyperactive in Parkinson's disease (PD) [3] [7].

In PD, dopamine depletion disrupts basal ganglia circuitry, causing excessive glutamatergic drive from the subthalamic nucleus (STN) to output nuclei. This exacerbates motor inhibition and underlies bradykinesia/rigidity [7] [10]. mGluR4 activation counters this by:

  • Inhibiting corticostriatal glutamate release, reducing excitotoxicity [3].
  • Potentiating GABAergic transmission in the globus pallidus, normalizing inhibitory output [7].

Beyond PD, mGluR4 is implicated in:

  • Anxiety/Depression: Group III receptors regulate limbic glutamate and monoamine transmission [6].
  • Schizophrenia: mGluR4 modulates hippocampal and prefrontal excitability [9].

Rationale for Targeting mGluR4 with Positive Allosteric Modulators (PAMs)

Orthosteric agonists for mGluR4 (e.g., L-AP4) lack subtype selectivity and exhibit poor CNS penetration. PAMs overcome these limitations by:

  • Binding distal to the glutamate site, enabling co-operative potentiation without direct activation [4] [8].
  • Exhibiting greater receptor subtype specificity due to lower sequence conservation in TMD allosteric sites [2] [7].

VU 0361737 (N-(4-Chloro-3-methoxyphenyl)-2-pyridinecarboxamide) exemplifies this approach. As a selective mGluR4 PAM, it demonstrates:

  • High potency: EC₅₀ = 110 nM (rat) and 240 nM (human) [1] [4].
  • Selectivity: Minimal activity at mGluR5/8 and no activity at other mGluRs [1] [8].
  • Brain penetrance: Brain-to-plasma ratio of 4.1 in rats [1].

Table 2: Pharmacological Profile of VU 0361737

PropertyValueExperimental Context
Molecular Weight262.69 g/molC₁₃H₁₁ClN₂O₂
Human mGluR4 EC₅₀240 nMIn vitro cAMP assay
Rat mGluR4 EC₅₀110 nMIn vitro cAMP assay
Brain-to-Plasma Ratio (Rat)4.110 mg/kg intraperitoneal dose
Solubility53 mg/mL (DMSO)Kinetic solubility assay

Preclinically, VU 0361737 reverses motor deficits in rodent PD models by normalizing striatal hyperglutamatergia without inducing dyskinesias—a limitation of dopamine-targeting therapies [7] [10]. Its mechanism also suggests disease-modifying potential by reducing excitotoxic damage to dopaminergic neurons [7].

Properties

CAS Number

1161205-04-4

Product Name

VU 0361737

IUPAC Name

N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

InChI

InChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17)

InChI Key

ARYUXFNGXHNNDM-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl

Solubility

Soluble in DMSO

Synonyms

VU 0361737, VU-0361737, VU0361737; ML128; ML-128; ML 128;

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.